プラエルプトリンA

説明

Praeruptorin A is a member of coumarins.

(+)-Praeruptorin A is a natural product found in Peucedanum japonicum, Prionosciadium thapsoides, and Ligusticum lucidum with data available.

科学的研究の応用

抗癌効果

プラエルプトリンA(PA)は、その潜在的な抗癌効果について研究されています。 研究によると、PAはMMP-2とMMP-9のmRNAとタンパク質の発現を阻害することができ、これは特にヒト子宮頸癌細胞における癌細胞の移動と浸潤に重要です .

生薬における品質指標

PAは、伝統的な中国医学であるオオハナウドの根の重要な品質指標と考えられています。 これは、このハーブ療法の品質と有効性を評価するために使用されます .

心臓血管系への有益性

PAは、新規のCa2+流入ブロッカーおよびK+チャネルオープナーとして同定されており、これは血管平滑筋細胞の機能に影響を与えることにより、心臓血管系に有益な効果がある可能性を示唆しています .

抗老化作用

研究では、若いヒト線維芽細胞と老化したヒト線維芽細胞におけるPAの年齢関連の差次的効果も調査されており、潜在的な抗老化作用を示唆しています .

生化学分析

Biochemical Properties

Praeruptorin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Praeruptorin A inhibits the activity of matrix metalloproteinase-2 (MMP-2) and enhances the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2). This interaction is significant in its anti-cancer properties, as it suppresses the invasion and migration of cancer cells . Additionally, Praeruptorin A modulates the p38/Akt signaling pathway, which is involved in osteoclast differentiation .

Cellular Effects

Praeruptorin A exerts various effects on different cell types and cellular processes. In human cervical cancer cells, Praeruptorin A inhibits cell proliferation, colony formation, migration, and invasion. It induces cell cycle arrest at the G0/G1 phase and modulates the expression of several cell cycle-related proteins, including upregulation of Rb, p16, p21, and p27, and downregulation of cyclin D1 and Skp2 . Furthermore, Praeruptorin A influences cell signaling pathways, such as the ERK1/2 pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Praeruptorin A involves several pathways. It binds to and inhibits the activity of MMP-2, reducing the degradation of the extracellular matrix and thereby inhibiting cancer cell invasion and migration . Praeruptorin A also inhibits the p38/Akt signaling pathway, leading to decreased expression of c-Fos and NFATc1, which are critical for osteoclast differentiation . Additionally, Praeruptorin A modulates the ERK1/2 signaling pathway, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Praeruptorin A have been observed to change over time. Studies have shown that Praeruptorin A is metabolized primarily through hydroxylation in rat liver microsomes, with four metabolites identified . The stability and degradation of Praeruptorin A are influenced by the presence of cytochrome P450 enzymes, particularly CYP3A1/2 . Long-term effects of Praeruptorin A include sustained inhibition of cancer cell proliferation and migration, as well as continued modulation of osteoclast differentiation .

Dosage Effects in Animal Models

The effects of Praeruptorin A vary with different dosages in animal models. In studies involving isolated rat thoracic aorta, Praeruptorin A exhibited dose-dependent vasorelaxant effects, with higher doses leading to more significant relaxation . At high doses, Praeruptorin A may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Praeruptorin A is involved in several metabolic pathways. It is primarily metabolized through hydroxylation by cytochrome P450 enzymes in the liver . The major CYP isoform responsible for its metabolism is CYP3A1/2 . This metabolic pathway is essential for the clearance and elimination of Praeruptorin A from the body. Additionally, Praeruptorin A influences lipid metabolism by regulating the expression of sterol regulatory element-binding proteins (SREBPs), which are involved in lipid biosynthesis .

Transport and Distribution

Praeruptorin A is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, Praeruptorin A is rapidly distributed to the lungs, heart, liver, and kidneys . It can also cross the blood-brain barrier, indicating its potential effects on the central nervous system . The transport and distribution of Praeruptorin A are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of Praeruptorin A is crucial for its activity and function. Praeruptorin A is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of Praeruptorin A is essential for elucidating its precise mechanisms of action and therapeutic potential .

特性

IUPAC Name |

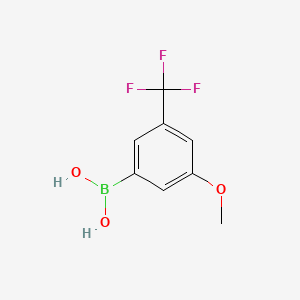

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-NXIDYTHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653395 | |

| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73069-25-7, 73069-27-9 | |

| Record name | (+-)-Praeruptorin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)